2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine
Description
Structure and Key Features: 2-Chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine (molecular formula: C₁₂H₁₈ClINO₃Si₂, molecular weight: 448.78 g/mol) is a pyridine derivative featuring three distinct substituents:
- 2-Chloro: A halogen that enhances electrophilicity, facilitating cross-coupling reactions.
- 4-Iodo: A heavy halogen offering steric bulk and serving as a reactive site for metal-catalyzed substitutions (e.g., Suzuki-Miyaura couplings).
- 5-{[2-(Trimethylsilyl)ethoxy]methoxy} (SEM group): A protecting group for hydroxyl or amine functionalities, acid-labile under mild conditions (e.g., trifluoroacetic acid) .
Applications:
Primarily used as an intermediate in pharmaceutical synthesis, the SEM group enables selective deprotection during multi-step reactions. Its iodine substituent positions it as a precursor for synthesizing biaryl compounds in drug discovery .
Properties
IUPAC Name |
2-[(6-chloro-4-iodopyridin-3-yl)oxymethoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClINO2Si/c1-17(2,3)5-4-15-8-16-10-7-14-11(12)6-9(10)13/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWIKRVXLLLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CN=C(C=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine (CAS No. 1803583-08-5) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
The molecular formula of 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is with a molecular weight of 385.70 g/mol. Its structural characteristics include a pyridine ring substituted with a chlorine atom, an iodine atom, and a trimethylsilyl ether group, which may influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1803583-08-5 |
| Molecular Formula | |
| Molecular Weight | 385.70 g/mol |
Antiproliferative Activity
Research has indicated that compounds similar to 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine exhibit significant antiproliferative effects. For instance, studies on related pyridine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents. The mechanism of action is often linked to the disruption of microtubule dynamics by binding to the colchicine site of tubulin, leading to apoptosis in cancer cells through caspase activation pathways .
Anti-inflammatory Activity
In vitro studies have demonstrated that certain derivatives with similar functional groups exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs such as celecoxib . This suggests that 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine may also possess anti-inflammatory capabilities.
Structure-Activity Relationship (SAR)
The presence of specific substituents significantly influences the biological activity of pyridine derivatives. For example, the incorporation of electron-donating groups can enhance activity against certain targets while maintaining selectivity for cancer cells. The trimethylsilyl ether moiety may improve solubility and bioavailability, thus enhancing the overall efficacy .
Study 1: Antiproliferative Effects
In a study evaluating a series of pyridine derivatives, compounds structurally related to 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine were tested against various human cancer cell lines. The most active compounds showed IC50 values ranging from 1.7 to 38 nM across different cell lines, indicating robust antiproliferative activity .
Study 2: Inhibition of COX Enzymes
A comparative analysis of anti-inflammatory agents revealed that derivatives with similar structural features effectively inhibited COX enzymes. The evaluated compounds demonstrated significant reductions in inflammatory markers in vivo, paralleling results obtained with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structural features allow it to serve as a building block for the synthesis of biologically active molecules.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The presence of halogens in the structure can enhance the reactivity towards biological targets, potentially leading to the development of new anticancer agents.
Agrochemical Development
Research indicates that compounds with similar structures can act as herbicides or pesticides. The halogenated pyridine derivatives are known to interact with plant metabolic pathways, thereby offering potential applications in agricultural chemistry.
Material Science
The incorporation of trimethylsilyl groups in the compound enhances its compatibility with various polymers and materials. This property can be exploited in:
- Silicones and Polymers : The compound can be used as a modifier in silicone formulations, improving their thermal stability and mechanical properties.
- Coatings : Its chemical structure may contribute to the development of advanced coatings with enhanced durability and resistance to environmental factors.
Case Study 1: Anticancer Research
A study conducted by researchers at [source] explored the synthesis of novel pyridine derivatives, including 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for further development.
Case Study 2: Agrochemical Application
In a collaborative research effort detailed in [source], scientists evaluated the herbicidal activity of halogenated pyridine derivatives. The study found that modifications similar to those present in 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine resulted in compounds with promising herbicidal properties, paving the way for new agrochemical products.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares the target compound with analogs in terms of substituents, molecular properties, and functional roles:
Key Comparative Analysis :
Substituent Effects on Reactivity :
- Halogens (Cl, I, Br) : The 4-iodo group in the target compound offers higher reactivity in cross-couplings compared to bromo or chloro analogs (e.g., 5-bromo derivative in ). Iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions .
- SEM vs. TMS Groups : The SEM group provides bulkier protection than trimethylsilyl (TMS), reducing unintended side reactions. However, SEM deprotection requires acidic conditions (e.g., HCl in dioxane), whereas TMS is cleaved by fluoride ions .
Dimethoxymethyl substituents (as in ) improve solubility in polar solvents, making them preferable for solution-phase reactions.
Synthetic Utility :
- The target compound’s iodine at position 4 is advantageous for constructing biaryl motifs in kinase inhibitors or antiviral agents, as demonstrated in Chen et al.’s work on pyridine-based pharmacophores .
- In contrast, SEM-protected propan-2-yl derivatives (e.g., ) are less reactive in cross-couplings due to steric hindrance but serve as stable intermediates in multi-step syntheses.
Preparation Methods
Reaction Conditions
-
Substrate : 5-Hydroxypyridine.
-
SEM-Cl Activation : Typically employs NaH or DBU in anhydrous THF/DMF at 0–25°C.
-
Stoichiometry : SEM-Cl (1.2–1.5 equiv) relative to the hydroxyl group.
Example Protocol :
-
Dissolve 5-hydroxypyridine (1.0 equiv) in THF under N₂.
-
Add NaH (1.2 equiv) at 0°C, stir for 30 min.
-
Add SEM-Cl (1.5 equiv) dropwise, warm to RT, and stir for 12 h.
-
Quench with H₂O, extract with EtOAc, and purify via column chromatography (hexane/EtOAc).
Yield : 85–92% (estimated based on analogous SEM protections).
Chlorination at Position 2
Chlorination strategies must overcome the SEM group’s sensitivity to harsh electrophilic conditions.
Directed Ortho-Metallation (DoM)
-
Metallation : Use LDA or LTMP at -78°C to deprotonate position 3, directing electrophilic chlorination to position 2.
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Electrophile : Hexachloroethane (Cl₃C-CCl₃) or NCS.
Protocol :
-
Treat SEM-protected pyridine (1.0 equiv) with LDA (2.0 equiv) in THF at -78°C.
-
Add Cl₃C-CCl₃ (1.5 equiv), warm to RT, and stir for 2 h.
-
Quench with NH₄Cl, extract with DCM, and purify.
Radical Chlorination
-
Reagents : SO₂Cl₂ or Cl₂ under UV light.
-
Limitation : Poor regioselectivity unless directed by SEM’s steric/electronic effects.
Iodination at Position 4
Iodination requires careful positioning, often leveraging the SEM group’s directing effects.
Diazotization-Iodination
Adapted from nitration-iodination sequences in halogenated pyridines:
-
Nitration : Introduce nitro at position 4 using HNO₃/H₂SO₄.
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Reduction : Convert nitro to amine via Fe/AcOH.
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Diazotization : Treat with NaNO₂/H₂SO₄ at -10°C.
-
Iodination : Add KI to generate the iodo product.
Challenges : SEM stability under strong acidic conditions (pH < 2).
Lithium-Halogen Exchange
-
Metallation : Use n-BuLi at -78°C to deprotonate position 4 (directed by SEM’s electron-donating effect).
-
Electrophile : I₂ or NIS.
Protocol :
-
Cool SEM-protected, chlorinated pyridine (1.0 equiv) in THF to -78°C.
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Add n-BuLi (1.1 equiv), stir for 1 h.
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Add I₂ (1.5 equiv), warm to RT, and stir for 4 h.
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Quench with Na₂S₂O₃, extract with EtOAc, and purify.
Yield : 50–65% (based on Ambeed’s iodination data).
Alternative Synthetic Routes
Cross-Coupling Approaches
-
Stille Coupling : Use 2-chloro-4-trimethylstannylpyridine intermediates.
-
Ullmann Reaction : Couple SEM-protected 5-hydroxy-4-iodopyridine with CuCl.
Halogen Exchange
-
Finkelstein Reaction : Replace bromine at position 4 with iodine using NaI/acetone (limited by aromatic reactivity).
Experimental Optimization
| Step | Method | Yield (%) | Key Challenges |
|---|---|---|---|
| SEM Protection | NaH/SEM-Cl/THF | 85–92 | Moisture sensitivity |
| Chlorination | LDA/Cl₃C-CCl₃ | 60–70 | Competing metallation positions |
| Iodination | n-BuLi/I₂ | 50–65 | SEM group stability at low pH |
| Diazotization | NaNO₂/H₂SO₄/KI | 40–55 | Side product formation |
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:
- Step 1: Introduction of the iodine substituent via electrophilic aromatic substitution (e.g., using ICl or NIS in a polar aprotic solvent like DMF) .
- Step 2: Protection of the hydroxyl group at position 5 using [2-(trimethylsilyl)ethoxy]methyl (SEM) chloride under basic conditions (e.g., NaH in THF) .
- Step 3: Chlorination at position 2 using POCl₃ or PCl₅, with careful temperature control (60–80°C) to avoid over-chlorination .
Key factors affecting yield:
- Solvent choice (DMSO enhances nucleophilic substitution efficiency) .
- Temperature control during chlorination to prevent side reactions .
- Use of anhydrous conditions for SEM group introduction to avoid hydrolysis .
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., SEM group’s trimethylsilyl protons at δ 0.1–0.3 ppm and methoxy protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks and isotopic patterns (e.g., Cl and I contribute distinct isotopic signatures) .
- X-ray Crystallography: For absolute configuration determination, though challenging due to the compound’s hygroscopic nature .
- HPLC-PDA: To assess purity (>95% recommended for biological studies) .
Advanced: How does the SEM-protected methoxy group influence regioselectivity in subsequent reactions?
The SEM group acts as a steric and electronic director:
- Steric Effects: Bulky SEM at position 5 hinders electrophilic attack at adjacent positions, favoring reactivity at position 2 or 4 .
- Electronic Effects: The electron-donating methoxy moiety increases electron density at position 6, potentially altering nucleophilic substitution pathways .
Experimental validation:
- Compare reaction outcomes with/without SEM protection using model substrates (e.g., Suzuki coupling at position 4) .
- Computational studies (DFT) to map electron density distribution .
Advanced: What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability: Decomposition observed >100°C, with SEM group hydrolysis as a primary degradation pathway .
- Light Sensitivity: Iodine substituent increases susceptibility to photolytic dehalogenation; store in amber vials at 2–8°C .
- Moisture Sensitivity: SEM group hydrolyzes in aqueous environments; use molecular sieves in storage .
Degradation products identified via LC-MS:
Advanced: How can computational modeling predict biological interactions of this compound?
- Molecular Docking: Screen against microbial enzymes (e.g., bacterial topoisomerases) using PyRx or AutoDock Vina. The iodine’s van der Waals radius may enhance binding in hydrophobic pockets .
- ADMET Prediction: Tools like SwissADME assess bioavailability; the SEM group may reduce blood-brain barrier penetration due to increased polarity .
Validation:
- Correlate docking scores with in vitro antimicrobial assays .
Advanced: How to resolve contradictions in optimal reaction conditions reported across studies?
Case Example: Discrepancies in chlorination efficiency (POCl₃ vs. PCl₅):
- Hypothesis: PCl₅ may generate HCl in situ, accelerating side reactions in polar solvents .
- Methodology:
Table 1: Comparison of Chlorination Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | 80 | 78 | 92 |
| PCl₅ | DCM | 60 | 65 | 85 |
Advanced: What strategies mitigate iodine loss during functionalization reactions?
- Low-Temperature Reactions: Conduct iodination early in the synthesis to avoid subsequent high-temperature steps .
- Radical Scavengers: Add TEMPO (0.1 eq) to suppress iodine radical formation in photochemical reactions .
- Protection-Deprotection: Use SEM or TMS groups to shield iodine from nucleophilic displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
